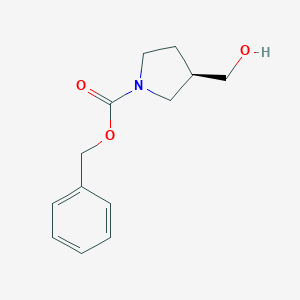

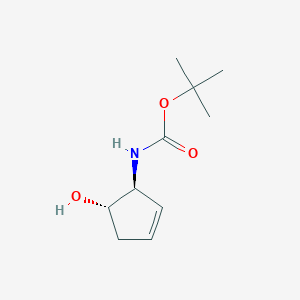

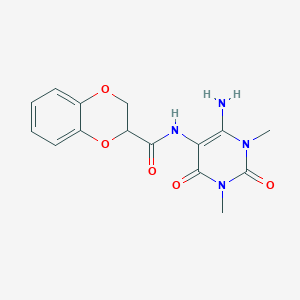

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves several key steps, including 1,3-dipolar cycloaddition reactions and subsequent modifications. For example, a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, has been achieved in 51% overall yield by a 1,3-dipolar cycloaddition reaction, highlighting the synthetic pathways that can be employed to obtain such structures (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate reveals intricate details about their conformation and stereochemistry. For instance, studies have determined the absolute configuration of certain pyrrolopiperidine fragments, providing insight into the molecular architecture of these compounds (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).

Chemical Reactions and Properties

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate and its derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional versatility. For example, the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from related compounds demonstrates the compound's role in forming complex heterocyclic structures (Mekheimer, Mohamed, & Sadek, 1997).

Wissenschaftliche Forschungsanwendungen

Large-Scale Synthesis and Applications

A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, showcases its utility as an intermediate for creating various bioactive molecules. This synthesis was achieved through an efficient process that avoided the use of chromatography, highlighting the compound's significance in facilitating straightforward production processes for pharmaceutical intermediates (Kotian et al., 2005).

Asymmetric Synthesis

The asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars, indicates the critical role of such compounds in synthesizing complex sugar analogs. These intermediates are pivotal for developing therapeutics targeting various biochemical pathways (Huang Pei-qiang, 2011).

Cholinesterase Inhibitors

Research into proline-based carbamates, including benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, explores their potential as cholinesterase inhibitors. This work is particularly relevant for developing treatments for conditions like Alzheimer's disease, showcasing the therapeutic applications of such compounds in neurodegenerative disorder management (Pizova et al., 2017).

Enzyme Production and Characterization

A study on the production of (S)-N-Benzyl-3-pyrrolidinol by Geotrichum capitatum for pharmaceutical synthesis as a chiral building block illustrates the biochemical applications of these compounds. The research highlights the compound's role in producing chiral alcohols, essential for synthesizing enantiomerically pure pharmaceuticals (Yamada-Onodera et al., 2007).

Calcium Antagonist Activity

The stereochemistry of a potent calcium antagonist derived from benzyl pyrrolidinyl methyl demonstrates the importance of the pyrrolidine structure in medicinal chemistry. The study underscores how the configuration and stereochemical properties of such compounds significantly influence their biological activity, particularly in cardiovascular pharmacology (Tamazawa et al., 1986).

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMWRJLLAVAFQP-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453077 |

Source

|

| Record name | Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

CAS RN |

192214-05-4 |

Source

|

| Record name | Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)